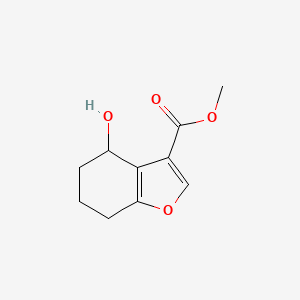
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features two diethylamino groups attached to a central 2,5-bis(1-oxapropyl) framework, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of a 2,5-dihydroxy compound as the starting material, which undergoes a series of reactions including alkylation and amination to introduce the diethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of diethylamino groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) exerts its effects involves interactions with various molecular targets. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their behavior and function. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(N,N-dimethylamino)ethyl] ether: Similar in structure but with dimethylamino groups instead of diethylamino groups.
2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene: Contains additional bromine atoms, leading to different reactivity and applications.
Uniqueness
2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is unique due to its specific arrangement of diethylamino groups and the central 2,5-bis(1-oxapropyl) framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H30Br2N2O2 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[2,5-dibromo-4-[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H30Br2N2O2/c1-5-21(6-2)9-11-23-17-13-16(20)18(14-15(17)19)24-12-10-22(7-3)8-4/h13-14H,5-12H2,1-4H3 |
InChI Key |
RQPXRXPJIVYPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C=C1Br)OCCN(CC)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)

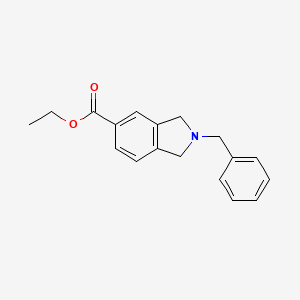
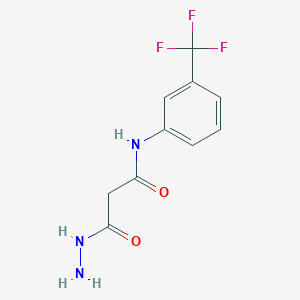
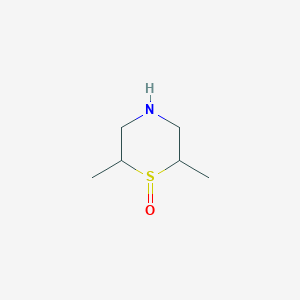


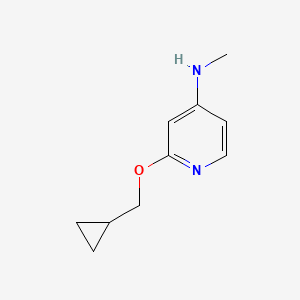
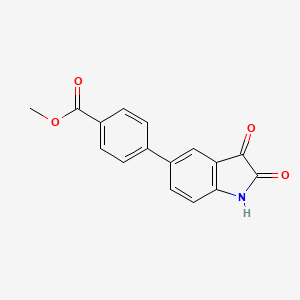
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)

![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
